Trigonelline

Descripción general

Descripción

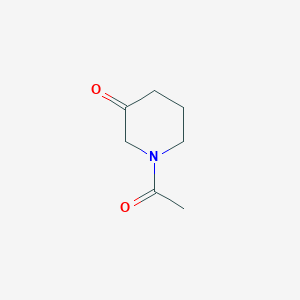

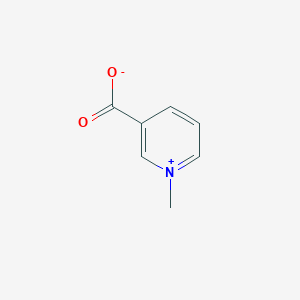

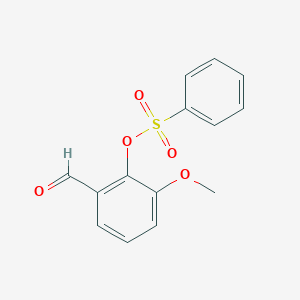

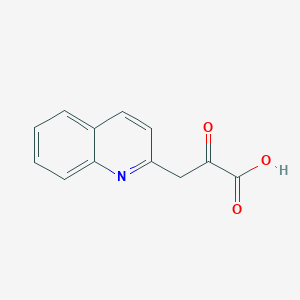

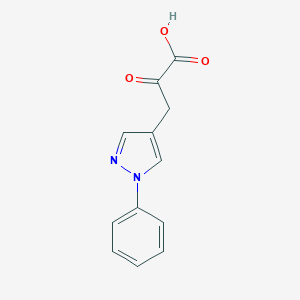

Trigonelline is an alkaloid with the chemical formula C7H7NO2 . It is a zwitterion formed by the methylation of the nitrogen atom of niacin (vitamin B3) . Trigonelline is a product of niacin metabolism that is excreted in the urine of mammals . It occurs in many plants and has been isolated from the Japanese radish, fenugreek seeds, garden peas, hemp seed, oats, potatoes, Stachys species, dahlia, Strophanthus species, and Dichapetalum cymosum .

Synthesis Analysis

Trigonelline can be synthesized from dimethyl carbonate and nicotinic acid . The process involves the reaction of nicotinic acid and dimethyl carbonate under the catalysis of K2CO3 . After the reaction is complete, K2CO3 and other insolubles are removed by filtration .Molecular Structure Analysis

Trigonelline has a molecular weight of 137.14 . Its molecular structure involves a pyridinium ring with a carboxylate group at the 3-position and a methyl group attached to the nitrogen atom .Chemical Reactions Analysis

When trigonelline is heated in closed tubes with barium hydroxide at 120 °C, it gives rise to methylamine . If treated similarly with hydrochloric acid at 260 °C, it creates chloromethane and nicotinic acid (a form of vitamin B3) .Physical And Chemical Properties Analysis

Trigonelline crystallizes as a monohydrate from alcohol in hygroscopic prisms . It is readily soluble in water or warm alcohol, less so in cold alcohol, and slightly so in chloroform or ether .Aplicaciones Científicas De Investigación

Neuroprotective Agent

Trigonelline has shown promise as a neuroprotective agent. It potentially acts on multiple molecular targets, including nerve growth factor and several neurotransmitter receptors . This suggests that TRG could be beneficial in the treatment of neurodegenerative disorders and diabetic peripheral neuropathy. Its ability to modulate neurological pathways makes it a candidate for further research into neuroprotection and neuromodulation.

Metabolic Homeostasis

TRG plays a role in the maintenance and restoration of metabolic homeostasis of glucose and lipids . It can counteract inflammatory constituents at multiple levels, which is crucial in chronic metabolic diseases. By hampering pro-inflammatory factor release and alleviating inflammatory propagation, TRG could be a therapeutic agent for conditions like diabetes mellitus.

Antioxidant Properties

The compound exhibits antioxidant properties by modulating oxidative stress through the blockage of the detrimental Nrf2 pathway when autophagy is impaired . This action is particularly relevant in age-related disorders where oxidative stress is a common underlying factor.

Cardiovascular Health

Trigonelline has been associated with mitigation of cardiovascular disorders . Its pharmacological activities suggest that it can influence factors that are critical to cardiovascular health, such as blood lipid levels and inflammatory markers.

Dermatological Applications

In the field of dermatology, TRG shows potential in treating skin diseases . Its anti-inflammatory and antioxidant properties could be leveraged to develop treatments for a variety of skin conditions.

Anti-pathogen and Anti-tumor Activities

TRG has demonstrated anti-pathogen and anti-tumor activities . These properties make it a compound of interest for developing new anti-cancer therapies and antimicrobial agents.

Plant Growth and Survival

Apart from its therapeutic potential in humans, TRG also functions as a plant hormone. It executes various functions including plant cell cycle modulation and nodulation, which are vital for plant growth and survival .

Muscle Health and Function

Recent research indicates that trigonelline can help to improve muscle health and function . This discovery opens up new avenues for the use of TRG in sports medicine and rehabilitation therapies.

Mecanismo De Acción

Target of Action

Trigonelline (TRG) is a natural polar hydrophilic alkaloid found in many plants such as green coffee beans and fenugreek seeds . It potentially acts on multiple molecular targets, including nuclear factor erythroid 2-related factor 2 (Nrf2), peroxisome proliferator-activated receptor γ, glycogen synthase kinase, tyrosinase, nerve growth factor, estrogen receptor, amyloid-β peptide, and several neurotransmitter receptors . In the context of breast cancer, specific targets of Trigonelline have been identified, including EGF, BAX, EGFR, and MTOR .

Mode of Action

Trigonelline interacts with its targets resulting in a variety of changes. For instance, it can facilitate the maintenance and restoration of the metabolic homeostasis of glucose and lipids . It can counteract inflammatory constituents at multiple levels by hampering pro-inflammatory factor release, alleviating inflammatory propagation, and attenuating tissue injury . It concurrently modulates oxidative stress by blocking the detrimental Nrf2 pathway when autophagy is impaired .

Biochemical Pathways

Trigonelline is involved in several pathways like Oxidative Stress and Antioxidant, Inflammatory, Neuroprotection and Neurotrophic, Mitochondrial Function and Energy Metabolism . In the context of breast cancer, four genes, namely EGF, BAX, EGFR, and MTOR, were enriched in the breast cancer pathway. At the same time, PARP1, DDIT3, BAX, and TNF were associated with the apoptosis pathway .

Pharmacokinetics

The pharmacokinetics of Trigonelline are yet to be fully understood. It is known that trigonelline shows rapid absorption and a middle rate of elimination with a mean residence time of approximately 24 hours .

Result of Action

Trigonelline exerts diverse therapeutic effects on a variety of pathological conditions associated with chronic metabolic diseases and age-related disorders . It shows multidimensional effects, including neuroprotection from neurodegenerative disorders and diabetic peripheral neuropathy, neuromodulation, mitigation of cardiovascular disorders, skin diseases, diabetic mellitus, liver and kidney injuries, and anti-pathogen and anti-tumor activities .

Action Environment

The action, efficacy, and stability of Trigonelline can be influenced by various environmental factors.

Safety and Hazards

Direcciones Futuras

Trigonelline has emerged as a potential treatment option for diverse neurological disorders . It has also been reported to improve cognitive function and shows potential in alleviating age-related impairment . Further experimental validation and preclinical studies are warranted to confirm the efficacy and safety of trigonelline as a potential treatment option .

Propiedades

IUPAC Name |

1-methylpyridin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-8)7(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNNZCOKKKDOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60388-20-7 (tosylate), 6138-41-6 (chloride) | |

| Record name | Trigonelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2026230 | |

| Record name | Trigonelline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trigonelline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Trigonelline | |

Color/Form |

Prisms, aqueous, from alcohol + water | |

CAS RN |

535-83-1 | |

| Record name | Trigonelline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trigonelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trigonelline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyridinio-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIGONELLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NQ9N60I00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIGONELLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trigonelline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Colorless prisms. MP: 218 °C (decomposes). Very soluble in water. Soluble in alcohol; nearly insoluble in ether, benzene, and chloroform /Trigonelline anhydrous/ | |

| Record name | TRIGONELLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B31756.png)